molecular formula C22H23NO4 B1401416 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hept-6-enoic acid CAS No. 856412-22-1

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hept-6-enoic acid

Cat. No.: B1401416
CAS No.: 856412-22-1
M. Wt: 365.4 g/mol
InChI Key: LRSIYGFZZWFAAI-FQEVSTJZSA-N
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Description

“(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hept-6-enoic acid” is a chemical compound with diverse applications. It is used for preparing stapled peptides by ring closing metathesis . This compound can be used to create peptide libraries .


Molecular Structure Analysis

The molecular formula of this compound is C22H23NO4 . The InChI code is 1S/C22H23NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h2,5-12,19-20H,1,3-4,13-14H2,(H,23,26)(H,24,25)/t20-/m0/s1 .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 365.43 . It is a solid at room temperature . The storage temperature is 2-8°C .

Scientific Research Applications

Preparation for Solid-Phase Syntheses

The preparation of N-Fmoc-protected β2-homoamino acids has been explored by Šebesta and Seebach (2003), emphasizing the compound's role in creating building blocks for solid-phase synthesis of β-peptides. This preparation involves a diastereoselective amidomethylation, highlighting the chemical versatility and applicability of Fmoc in peptide synthesis (Šebesta & Seebach, 2003).

Self-Assembled Structures

Gour et al. (2021) studied the self-assembling properties of Fmoc-modified aliphatic amino acids, revealing the compound's ability to form complex structures, such as flower-like and fiber-like morphologies. These findings open up avenues for designing novel architectures with functional properties in nanotechnology and material sciences (Gour et al., 2021).

Protective Group in Peptide Synthesis

The versatility of Fmoc is further exemplified in its application as a protecting group in peptide synthesis. Johnson et al. (1993) discussed the use of N,O-Bis-Fmoc derivatives of amino acids as intermediates to inhibit interchain association, crucial for synthesizing 'difficult sequences' in peptides (Johnson et al., 1993).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, P305+P351+P338 .

Mechanism of Action

Target of Action

Similar compounds are often used in the design of stapled antimicrobial peptides .

Biochemical Pathways

Stapled peptides generally work by stabilizing the secondary structure of antimicrobial peptides, inducing protease resistance, increasing cell penetration, and enhancing biological activity .

Pharmacokinetics

The stapling process generally improves the stability of peptides, which could potentially enhance their bioavailability .

Result of Action

The result of the action of this compound is the creation of stapled peptides with enhanced stability and biological activity. These peptides are more resistant to proteolytic degradation and exhibit increased α-helicity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the effectiveness of stapled peptides can be affected by the presence of proteases, which can degrade peptides. The stapling process improves the peptides’ resistance to proteases .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hept-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h2,5-12,19-20H,1,3-4,13-14H2,(H,23,26)(H,24,25)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSIYGFZZWFAAI-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743465
Record name (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hept-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856412-22-1
Record name (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hept-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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